Emedastine H1 Receptor Binding Affinity Compared to Ocular Antihistamines (Ki Values)
Emedastine demonstrates the highest affinity for the histamine H1 receptor among commonly used ocular antihistamines, with a dissociation constant (Ki) of 1.3 nM [1]. In a comparative study, this affinity was 25-fold greater than olopatadine (Ki = 32 nM) and 43-fold greater than levocabastine (Ki = 56 nM) [1].
| Evidence Dimension | H1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.3 nM |
| Comparator Or Baseline | Olopatadine: Ki = 32 nM; Levocabastine: Ki = 56 nM |
| Quantified Difference | 25-fold higher affinity vs. olopatadine; 43-fold higher affinity vs. levocabastine |
| Conditions | In vitro radioligand binding assay using [3H]pyrilamine on guinea pig cerebral cortex membranes |
Why This Matters
Higher binding affinity (lower Ki) indicates that a lower concentration of emedastine is required to occupy a given fraction of H1 receptors, which is a critical parameter for potency and efficacy in both research models and therapeutic formulations.
- [1] Sharif NA, Xu SX, Yanni JM. Histamine receptor-subtype affinities, selectivities, and potencies of emedastine, a novel H1-selective antagonist, and other ocularly employed antihistamines. Drug Dev Res. 1994;33:184-192. View Source
